molecular formula C14H16F3N3O B5781173 N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

Cat. No. B5781173
M. Wt: 299.29 g/mol
InChI Key: ZETIYUWKWRMRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide, also known as TFB-TEDA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in research. TFB-TEDA is a benzimidazole derivative that has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is not fully understood. However, it has been suggested that N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide binds to zinc ions and forms a complex that inhibits the activity of certain enzymes. This leads to the inhibition of cell growth and proliferation, which is why N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide has been found to be effective against cancer cells.
Biochemical and physiological effects:
N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which leads to the inhibition of cell growth and proliferation. N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important in the regulation of cell growth and development.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is its selectivity and sensitivity for the detection of zinc ions. This makes N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide an important tool for studying the role of zinc ions in biological systems. Another advantage of N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is its potential as a cancer therapy. N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, which makes it a promising candidate for the development of new cancer therapies.
One of the limitations of N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is its potential toxicity. N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide has been found to be toxic to certain cell lines, which may limit its use in certain applications. Another limitation of N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is its stability. N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is sensitive to light and air, which may limit its shelf life and stability in certain applications.

Future Directions

There are several future directions for the research and development of N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide. One direction is the development of new fluorescent probes based on N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide for the detection of other metal ions. Another direction is the optimization of N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide as a cancer therapy. This includes the development of new derivatives with improved efficacy and reduced toxicity. Another direction is the study of the mechanism of action of N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide, which may lead to the development of new therapies for other diseases. Overall, the future directions for N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide research are promising and may lead to significant advancements in scientific research.

Synthesis Methods

The synthesis of N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide has been reported using different methods. The most commonly used method is the reaction of 2-(trifluoromethyl)-1H-benzimidazole with diethyl acetoxymalonate in the presence of sodium hydride. This reaction leads to the formation of N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide in good yields. Other methods include the reaction of 2-(trifluoromethyl)-1H-benzimidazole with diethyl malonate in the presence of potassium tert-butoxide, and the reaction of 2-(trifluoromethyl)-1H-benzimidazole with diethyl malonate in the presence of sodium hydride.

Scientific Research Applications

N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide has been found to have a wide range of applications in scientific research. One of the most significant applications of N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is as a fluorescent probe for the detection of zinc ions. N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide has been shown to selectively detect zinc ions in aqueous solutions with high sensitivity and selectivity. This makes N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide an important tool for studying the role of zinc ions in biological systems.
Another application of N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is as a potential drug candidate for the treatment of cancer. N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. This makes N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N,N-diethyl-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O/c1-3-19(4-2)12(21)9-20-11-8-6-5-7-10(11)18-13(20)14(15,16)17/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETIYUWKWRMRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

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